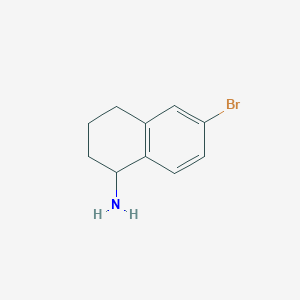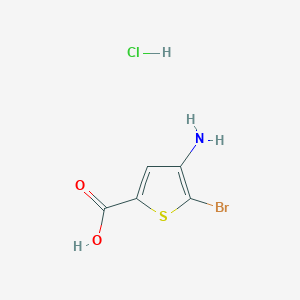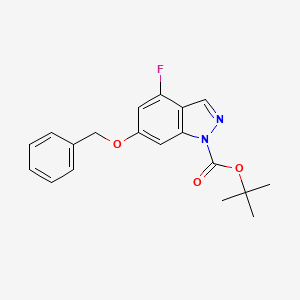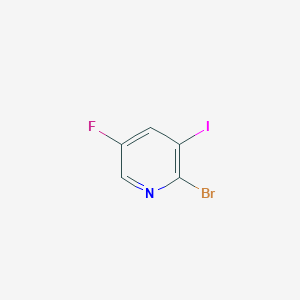![molecular formula C10H13N5 B1376977 6-(1-Piperazinyl)imidazo[1,2-B]pyridazine CAS No. 946157-08-0](/img/structure/B1376977.png)
6-(1-Piperazinyl)imidazo[1,2-B]pyridazine
Overview
Description
6-(1-Piperazinyl)imidazo[1,2-B]pyridazine is a heterocyclic compound that features a fused imidazo[1,2-B]pyridazine ring system with a piperazine moiety attached at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Mechanism of Action
Target of Action
The primary target of the compound 6-(1-Piperazinyl)imidazo[1,2-B]pyridazine is the interleukin-17A (IL-17A), a major pathological cytokine . IL-17A is secreted from Th17 cells and plays a key role in chronic inflammation and tissue damage . It is also known to contribute to chronic autoimmune diseases .
Mode of Action
This compound acts as an inhibitor of IL-17A . It interacts with IL-17A, preventing it from signaling through its receptor, IL-17R . This interaction disrupts the normal immune and inflammatory responses induced by IL-17A .
Biochemical Pathways
The compound this compound affects the IL-23/IL-17 axis, which is critical to the pathogenesis of psoriatic disease . By inhibiting IL-17A, it disrupts this pathway, reducing inflammation and tissue damage .
Result of Action
The inhibition of IL-17A by this compound results in a reduction of inflammation and tissue damage . This can lead to improvements in symptoms for patients with moderate-to-severe psoriasis and psoriatic arthritis .
Biochemical Analysis
Biochemical Properties
6-(1-Piperazinyl)imidazo[1,2-B]pyridazine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes and proteins. It has been identified as an inhibitor of the interleukin-17A (IL-17A) cytokine, which is involved in inflammatory responses . By inhibiting IL-17A, this compound can modulate immune responses and has potential therapeutic applications in treating autoimmune diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis . The compound interacts with the IL-17 receptor, preventing the cytokine from binding and initiating inflammatory signaling pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to inhibit the proliferation of non-small cell lung cancer cells, specifically A549 and H460 cell lines . The compound induces cell cycle arrest at the G1 phase and inhibits the phosphorylation of key signaling proteins such as AKT and S6 . Additionally, this compound affects gene expression by modulating the activity of transcription factors involved in cell growth and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the IL-17 receptor, inhibiting the interaction between IL-17A and its receptor . This binding prevents the activation of downstream signaling pathways that lead to inflammation. Furthermore, the compound has been shown to inhibit the activity of the mammalian target of rapamycin (mTOR) pathway, which is crucial for cell growth and proliferation . By inhibiting mTOR, this compound can reduce the growth of cancer cells and potentially enhance the efficacy of other therapeutic agents.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, maintaining its potency over extended periods In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and modulation of gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits inflammatory responses and reduces tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects such as hepatotoxicity and immunosuppression . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The compound interacts with cytochrome P450 enzymes, which play a key role in its biotransformation . These metabolic processes can influence the compound’s bioavailability and efficacy, highlighting the importance of understanding its pharmacokinetics for therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to interact with efflux transporters such as P-glycoprotein, which can affect its cellular accumulation and distribution . Additionally, its binding to plasma proteins influences its distribution in the bloodstream and target tissues.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various signaling proteins and enzymes . Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments or organelles . Understanding these localization dynamics is essential for elucidating the compound’s mechanism of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Piperazinyl)imidazo[1,2-B]pyridazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-bromo-6-chloro-imidazo[1,2-B]pyridazine with piperazine under suitable conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques is common in industrial settings to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
6-(1-Piperazinyl)imidazo[1,2-B]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in drug design .
Scientific Research Applications
6-(1-Piperazinyl)imidazo[1,2-B]pyridazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its antileukemic activity and potential use in treating hematopoietic malignancies.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-B]pyridazine derivatives: These compounds share the core imidazo[1,2-B]pyridazine structure but differ in their substituents, which can significantly alter their biological activity.
Pyridazine derivatives: Compounds like pyridazinone exhibit a similar nitrogen-containing ring system and have been studied for various pharmacological activities.
Uniqueness
6-(1-Piperazinyl)imidazo[1,2-B]pyridazine is unique due to its specific substitution pattern, which imparts distinct biological properties. Its ability to selectively inhibit PIM kinases sets it apart from other kinase inhibitors, making it a valuable lead compound in drug discovery .
Properties
IUPAC Name |
6-piperazin-1-ylimidazo[1,2-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-2-10(14-6-3-11-4-7-14)13-15-8-5-12-9(1)15/h1-2,5,8,11H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXNJNDHWARRGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN3C=CN=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(6-Bromo-7-methoxyfuro[3,2-c]pyridin-2-yl)methanol](/img/structure/B1376896.png)





![5-Azaspiro[2.4]heptane hydrochloride](/img/structure/B1376907.png)




![7-Bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1376912.png)
![tert-Butyl 2-iodo-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate](/img/structure/B1376916.png)
![4-Bromo-2-(tert-butyl)-7-(dimethoxymethyl)-6-iodooxazolo[4,5-C]pyridine](/img/structure/B1376917.png)
